N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-16-7-10-19(11-8-16)30-23(20-12-9-18(25)13-21(20)26)28-29-24(30)32-15-22(31)27-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFEXLTBSINAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common method involves reacting 1-(2,4-dichlorophenyl)hydrazine with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. This yields 1-(2,4-dichlorophenyl)-2-(4-methylbenzoyl)hydrazine , which undergoes cyclization with ammonium thiocyanate under acidic conditions to form 5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . The thiourea intermediate facilitates sulfur incorporation at the 3-position of the triazole.
Alternative Route via Thiosemicarbazides
An alternative approach employs thiosemicarbazide as a sulfur source. Reacting 2,4-dichlorophenyl isothiocyanate with 4-methylphenylhydrazine generates a thiosemicarbazide intermediate, which cyclizes in the presence of phosphoryl chloride (POCl₃) to yield the triazole-thiol. This method offers higher regioselectivity for the 3-sulfanyl group.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at the 3-position of the triazole is critical for subsequent alkylation.
Thiolation via Nucleophilic Substitution
The triazole-thiol intermediate is deprotonated using sodium hydride (NaH) in anhydrous dimethylformamide (DMF), generating a reactive thiolate anion. This anion undergoes nucleophilic substitution with 2-bromo-N-benzylacetamide to form the sulfanyl acetamide linkage. The reaction is typically conducted at 60–80°C for 12–24 hours, achieving yields of 65–75%.
Optimization of Reaction Conditions
Copper(I) iodide (CuI) and tris(dioxa-3,6-heptyl)amine (TDA-1) enhance reaction efficiency by stabilizing the thiolate intermediate. Solvent selection (e.g., toluene or acetonitrile) influences precipitation kinetics, with polar aprotic solvents favoring higher conversions.
Formation of the Acetamide Moiety
The N-benzyl acetamide side chain is introduced via a two-step process.
Synthesis of 2-Bromo-N-Benzylacetamide
Benzylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C, yielding 2-bromo-N-benzylacetamide after aqueous workup. This intermediate is isolated as a white crystalline solid (mp 92–94°C) with >90% purity.
Coupling to the Triazole-Thiol
The coupling reaction between the triazole-thiolate and 2-bromo-N-benzylacetamide proceeds under phase-transfer conditions. A mixture of tripotassium phosphate (K₃PO₄) and TDA-1 in toluene facilitates the displacement of bromide, with reflux (110–115°C) for 18–24 hours achieving complete conversion.
Purification and Isolation
Solvent Precipitation
Post-reaction, the crude product is treated with ethyl acetate (EtOAc) to precipitate unreacted triazole-thiol and copper byproducts. Filtration through Celite® followed by solvent evaporation yields a semi-pure residue.
Column Chromatography
Flash chromatography on silica gel with a gradient of dichloromethane/methanol (95:5 to 90:10) removes residual impurities. The target compound elutes at Rf = 0.4–0.5, yielding a pale-yellow solid.
Recrystallization
Final purification via recrystallization from isopropyl alcohol (IPA) enhances purity to >98%. Cooling the saturated IPA solution to 4°C induces crystallization, producing needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration of the acetamide group and planar geometry of the triazole ring. Hydrogen bonding between N-H and carbonyl oxygen stabilizes the crystal lattice.
Scale-Up Considerations
Industrial-scale synthesis requires modifications for safety and efficiency:
Chemical Reactions Analysis
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or triazole positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions are crucial for its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds to N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include other triazole derivatives and benzyl-substituted compounds. For example:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzyl-substituted acetamides: These compounds have similar structural features and can undergo comparable chemical reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound based on various research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C24H20Cl2N4OS
- Molecular Weight : 485.41 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetylation to form the final amide product.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance:
- Mechanism : The triazole ring is known to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Case Study : A study evaluated the cytotoxic effects of similar triazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating moderate to strong anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 27.3 |
| Control | - | - |
Antimicrobial Properties
The compound also shows potential antimicrobial activity:
- Mechanism : The presence of sulfur in the structure enhances its ability to disrupt bacterial cell walls.
- Research Findings : Compounds similar to N-benzyl derivatives have been tested against various bacterial strains with results showing significant inhibition compared to standard antibiotics .
Other Pharmacological Activities
In addition to anticancer and antimicrobial properties, this compound may exhibit:
Q & A
Q. What are the optimal synthetic routes and purification methods for N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with appropriate electrophiles and subsequent functionalization. Key steps include:
- Reaction optimization : Use of anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance yields .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the triazole intermediate. Final purification via recrystallization in ethanol improves purity (>95%) .
- Characterization : Confirmation via H/C NMR and IR spectroscopy to validate sulfanyl and acetamide functionalities .
Q. How is the structural integrity of this compound verified in experimental settings?
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography : Resolves the triazole ring geometry and confirms substituent positions (e.g., dichlorophenyl orientation) .
- Chromatographic monitoring : HPLC or TLC ensures reaction completion and detects by-products (e.g., unreacted thiosemicarbazides) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended to evaluate its biological activity?
Standardized protocols include:
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to controls like ciprofloxacin .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with dose-response curves analyzed for potency .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence structure-activity relationships (SAR)?
- Dichlorophenyl group : Enhances lipophilicity and target binding via halogen bonding, as observed in analogs with improved antimicrobial activity .
- Sulfanyl linker : Replacement with sulfonyl groups reduces activity, suggesting the thioether’s role in redox modulation .
- Benzyl vs. alkyl substituents : Bulkier groups (e.g., benzyl) improve membrane permeability but may reduce solubility, requiring formulation adjustments .
Q. How should researchers address contradictory data in biological activity studies?
Discrepancies (e.g., variable IC across studies) may arise from:
- Assay conditions : Standardize pH, serum content, and incubation time .
- Compound stability : Test degradation under assay conditions via LC-MS to rule out false negatives .
- Cell line variability : Validate results across multiple cell types and use orthogonal assays (e.g., apoptosis markers) .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular docking : Predict binding modes to targets like CYP450 or bacterial topoisomerases using AutoDock Vina with PDB structures .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological efficacy .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What are its stability profiles under varying pH and light conditions?
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3), forming sulfoxide by-products. Neutral buffers (pH 7.4) recommended for storage .
- Light sensitivity : Amber vials and inert atmospheres (N) prevent photodegradation of the triazole core .
Q. What derivatization strategies could enhance its selectivity for therapeutic targets?
- Prodrug design : Introduce ester groups at the acetamide moiety to improve bioavailability, with enzymatic cleavage studies in plasma .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., fluoroquinolones) to exploit synergistic effects .
Q. How does this compound interact with combination therapies in preclinical models?
- Synergy testing : Use Chou-Talalay assays to evaluate interactions with standard drugs (e.g., doxorubicin), calculating combination indices (CI) .
- Resistance reversal : Test efflux pump inhibition in multidrug-resistant strains using verapamil as a positive control .
Q. What analytical methods validate its purity and quantify trace impurities?
- HPLC-DAD : Gradient elution (C18 column, acetonitrile/water) with UV detection at 254 nm, achieving LOD < 0.1 µg/mL .
- ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalysis) at ppb levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
